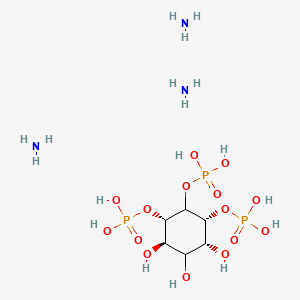

D-Ins 1,4,5-trisphosphate triammonium salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“D-Ins 1,4,5-trisphosphate triammonium salt” is a second messenger produced in cells by phospholipase C mediated hydrolysis of phosphatidyl inositol- 4,5- biphosphate . It binds to one of several Ins (1,4,5)P3 receptors, each containing a calcium channel domain .

Molecular Structure Analysis

The molecular structure of D-Ins 1,4,5-trisphosphate triammonium salt is represented by the empirical formula C6H12O15P3 . The InChI key for this compound is ZVCVTWVBDIPWPZ-FMCZHWOXSA-K .

Chemical Reactions Analysis

D-Ins 1,4,5-trisphosphate triammonium salt is a second messenger produced in cells by phospholipase C mediated hydrolysis of phosphatidyl inositol- 4,5- biphosphate . It binds to one of several Ins (1,4,5)P3 receptors, each containing a calcium channel domain .

Physical And Chemical Properties Analysis

The physical and chemical properties of D-Ins 1,4,5-trisphosphate triammonium salt are not fully detailed in the search results. However, it is known that the compound has a molecular weight of 486.04 .

Wissenschaftliche Forschungsanwendungen

Intracellular Calcium Mobilization

D-Ins 1,4,5-trisphosphate triammonium salt is known to stimulate intracellular calcium mobilization . This means it can be used in research to understand the mechanisms of calcium signaling within cells, which is crucial for many cellular processes.

Study of Inositol 1,4,5-trisphosphate (IP3) Analogs and Positional Isomers

This compound can be used in the study of IP3 analogs and positional isomers . Researchers can use it to explore the structure-activity relationships among IP3 5-phosphatase, IP3 3-kinase, and the release of Ca2+ .

Biological Properties Similar to Lithium Salt

The sodium salt of D-Ins (1,4,5)P₃ has similar biological properties as the lithium salt . This makes it useful in studies comparing the effects of different salts on biological systems.

Lipid Research

As a type of phosphoinositide, D-Ins 1,4,5-trisphosphate triammonium salt can be used in lipid research . Phosphoinositides play key roles in cell signaling, membrane trafficking, and cytoskeletal changes.

Wirkmechanismus

Target of Action

The primary target of D-Ins 1,4,5-trisphosphate triammonium salt, also known as azane;[(1S,2R,4R,5R)-2,3,4-trihydroxy-5,6-diphosphonooxycyclohexyl] dihydrogen phosphate, is the inositol trisphosphate receptors (IP3Rs) located on the endoplasmic reticulum (ER) membrane .

Mode of Action

The compound interacts with its target, the IP3Rs, on the ER membrane . Upon activation by extracellular stimuli, phospholipase C (PLC) hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) to generate D-Ins 1,4,5-trisphosphate triammonium salt . This compound then diffuses through the cytoplasm and binds to IP3Rs, leading to the opening of calcium channels and subsequent release of calcium ions from intracellular stores into the cytoplasm .

Biochemical Pathways

The release of calcium ions from intracellular stores into the cytoplasm triggers downstream signaling cascades . These cascades influence various cellular processes such as muscle contraction, secretion, and gene expression .

Pharmacokinetics

Its solubility in water suggests that it may have good bioavailability

Result of Action

The molecular and cellular effects of D-Ins 1,4,5-trisphosphate triammonium salt’s action primarily involve the regulation of intracellular calcium signaling . By inducing the release of calcium ions from intracellular stores, it plays a pivotal role in cellular regulation .

Safety and Hazards

Zukünftige Richtungen

Recent research has explored the substrate promiscuity of inositol 1,4,5-trisphosphate kinase, which is driven by structurally-modified ligands and active site plasticity . This research could potentially lead to new insights into the function and applications of D-Ins 1,4,5-trisphosphate triammonium salt.

Eigenschaften

IUPAC Name |

azane;[(1S,2R,4R,5R)-2,3,4-trihydroxy-5,6-diphosphonooxycyclohexyl] dihydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15O15P3.3H3N/c7-1-2(8)4(19-22(10,11)12)6(21-24(16,17)18)5(3(1)9)20-23(13,14)15;;;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);3*1H3/t1?,2-,3-,4-,5+,6?;;;/m1.../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMXUDDKTOUDFBJ-ZWBVJREFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)O.N.N.N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@@H]1([C@H](C([C@H]([C@@H](C1O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O.N.N.N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H24N3O15P3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-Ins 1,4,5-trisphosphate triammonium salt | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-oxo-1,4-dihydropyrido[3,4-d]pyrimidine-2-carboxylate](/img/structure/B1141908.png)

![2-[[(E)-3-Methyl-4-bromo-2-butenyl]oxy]tetrahydro-2H-pyran](/img/structure/B1141910.png)

![(2S)-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-Amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2R)-3-(4-ethoxyphenyl)-2-(propanoylamino)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]butanediamide](/img/structure/B1141916.png)